molecular formula C20H41N5O7 B13830080 (2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

Cat. No.: B13830080
M. Wt: 463.6 g/mol
InChI Key: XUFIWSHGXVLULG-CTWBIEQZSA-N
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Description

Gentamicin C2 Pentaacetate Salt is an antibiotic complex that consists of three closely related components. It is a derivative of Gentamicin, an aminoglycoside antibiotic used to treat a variety of bacterial infections. Gentamicin C2 Pentaacetate Salt is particularly known for its effectiveness against gram-negative bacteria and is used in various research and clinical settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gentamicin C2 Pentaacetate Salt involves the acetylation of Gentamicin C2. The process typically includes the treatment of Gentamicin C2 with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation, resulting in the formation of Gentamicin C2 Pentaacetate Salt .

Industrial Production Methods

Industrial production of Gentamicin C2 Pentaacetate Salt is generally achieved through fermentation processes using Micromonospora species. The fermentation broth is then subjected to various purification steps, including chromatography and lyophilization, to isolate and purify the desired compound .

Chemical Reactions Analysis

Types of Reactions

Gentamicin C2 Pentaacetate Salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various acetylated and deacetylated derivatives, as well as oxidized and reduced forms of Gentamicin C2 Pentaacetate Salt .

Scientific Research Applications

Gentamicin C2 Pentaacetate Salt has a wide range of scientific research applications:

Mechanism of Action

Gentamicin C2 Pentaacetate Salt exerts its effects by binding to the 30S ribosomal subunit of bacteria, interfering with protein synthesis. This binding results in the production of defective proteins, ultimately leading to bacterial cell death. The molecular targets include the ribosomal RNA and various ribosomal proteins involved in the translation process .

Comparison with Similar Compounds

Similar Compounds

Gentamicin C2 Pentaacetate Salt is closely related to other Gentamicin derivatives, including:

Uniqueness

What sets Gentamicin C2 Pentaacetate Salt apart from its counterparts is its specific acetylation pattern, which can influence its pharmacokinetic properties and antibacterial activity. This unique structure allows for targeted applications in both research and clinical settings .

Properties

Molecular Formula

C20H41N5O7

Molecular Weight

463.6 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9+,10-,11+,12-,13+,14+,15+,16?,17+,18?,19+,20-/m0/s1

InChI Key

XUFIWSHGXVLULG-CTWBIEQZSA-N

Isomeric SMILES

C[C@@H]([C@@H]1CC[C@H](C(O1)O[C@@H]2[C@H](C[C@H](C([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N

Origin of Product

United States

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